molecular formula C14H12BrN5S B12139510 3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine

3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12139510
M. Wt: 362.25 g/mol
InChI Key: JHUGNKSRCPXYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a benzylsulfanyl group, and a pyridinyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine typically involves multiple steps. One common method starts with the preparation of the triazole core, which can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles. The introduction of the benzylsulfanyl group can be accomplished via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative. The bromine atom is usually introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS). Finally, the pyridinyl group can be attached through coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, nucleophilic catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as luminescent or conductive materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the triazole ring and the benzylsulfanyl group can facilitate interactions with biological macromolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-benzylsulfanyl)-5-phenyl-[1,2,4]triazol-4-ylamine
  • 3-(3-Bromo-4-methoxy-benzylsulfanyl)-5-ethyl-[1,2,4]triazol-4-ylamine

Uniqueness

3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity towards certain biological targets. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C14H12BrN5S

Molecular Weight

362.25 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12BrN5S/c15-12-3-1-2-10(8-12)9-21-14-19-18-13(20(14)16)11-4-6-17-7-5-11/h1-8H,9,16H2

InChI Key

JHUGNKSRCPXYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.